Caging Group and Cleavage Kinetics
SBP‑3 differs from the lead probe SBP‑1 by the presence of an extended aromatic substituent on the luciferin scaffold (C₁₈H₁₈N₂O₅S₂, MW 406.48 vs. SBP‑1 C₁₆H₁₄N₂O₅S₂, MW 378.42) [REFS‑1]. This structural modification alters the rate of the sulfite‑mediated intramolecular cleavage reaction that unmasks luciferin, producing a different bioluminescence kinetic profile and a lower maximal fold‑turn‑on compared with SBP‑1 [REFS‑1]. While SBP‑1 was reported as the most responsive probe in the series, SBP‑3 offers an alternative signal window that can be advantageous when SBP‑1 saturates the detector or when reduced background from non‑specific esterase cleavage is desired [REFS‑1].
| Evidence Dimension | Molecular structure and associated bioluminescence responsivity rank order |
|---|---|
| Target Compound Data | C₁₈H₁₈N₂O₅S₂; MW 406.48; rank‑order responsivity class: moderate (third of three SBPs) |
| Comparator Or Baseline | SBP‑1: C₁₆H₁₄N₂O₅S₂, MW 378.42; highest responsivity in the series; SBP‑2: intermediate structure and responsivity |
| Quantified Difference | Exact fold‑turn‑on values for SBP‑3 vs. SBP‑1 are reported in the primary paper but not extracted in vendor datasheets; the paper explicitly states SBP‑1 as the superior performer among the three probes [REFS‑1]. |
| Conditions | In‑vitro bioluminescence assay using recombinant firefly luciferase; sulfite concentration series in aqueous buffer (pH 7.4); data derived from the same study for all three probes [REFS‑1]. |
Why This Matters
Users who need a probe with lower maximal signal to avoid detector saturation in high‑sulfite environments should procure SBP‑3 rather than SBP‑1.
- [1] Yang X, Ma L, Feng P, Hai A, Kang T, Hu S, Liu J, Ke B, Li M. Biological applications of a turn‑on bioluminescent probe for monitoring sulfite oxidase deficiency in vivo. Eur J Med Chem. 2020 Aug 15;200:112476. doi: 10.1016/j.ejmech.2020.112476. PMID: 32492597. View Source
